molecular formula C17H19NO3 B5613848 N-(2-Methoxy-benzyl)-2-p-tolyloxy-acetamide

N-(2-Methoxy-benzyl)-2-p-tolyloxy-acetamide

Cat. No.: B5613848
M. Wt: 285.34 g/mol
InChI Key: FDGQSIHPZDJHGA-UHFFFAOYSA-N
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Description

N-(2-Methoxy-benzyl)-2-p-tolyloxy-acetamide is a chemical compound that belongs to the class of N-benzylphenethylamines This compound is characterized by the presence of a methoxy group attached to the benzyl ring and a tolyloxy group attached to the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxy-benzyl)-2-p-tolyloxy-acetamide typically involves the following steps:

    Formation of the Benzyl Intermediate: The starting material, 2-methoxybenzyl chloride, is reacted with a suitable base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to form the benzyl intermediate.

    Coupling with Tolyl Acetate: The benzyl intermediate is then coupled with p-tolyloxy acetic acid in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxy-benzyl)-2-p-tolyloxy-acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.

    Reduction: The acetamide moiety can be reduced to form an amine derivative.

    Substitution: The benzyl and tolyloxy groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).

Major Products

    Oxidation: Formation of phenol derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzyl and tolyloxy derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Methoxy-benzyl)-2-p-tolyloxy-acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and tolyloxy groups play a crucial role in its binding affinity and activity. The compound may modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

N-(2-Methoxy-benzyl)-2-p-tolyloxy-acetamide can be compared with other N-benzylphenethylamines, such as:

    25I-NBOMe: Known for its potent hallucinogenic effects and high affinity for serotonin receptors.

    25B-NBOMe: Similar to 25I-NBOMe but with a bromine substituent, leading to different pharmacological properties.

    25C-NBOMe: Contains a chlorine substituent, resulting in unique interactions with molecular targets.

This compound stands out due to its specific combination of methoxy and tolyloxy groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-13-7-9-15(10-8-13)21-12-17(19)18-11-14-5-3-4-6-16(14)20-2/h3-10H,11-12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDGQSIHPZDJHGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NCC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202594
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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